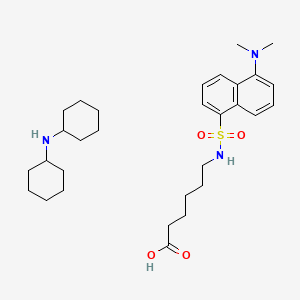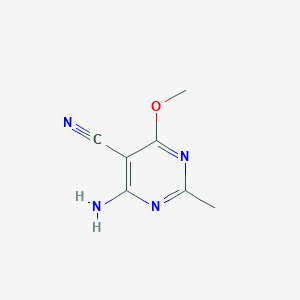![molecular formula C9H13NO B3153761 [2-(2-Aminoethyl)phenyl]methanol CAS No. 76518-29-1](/img/structure/B3153761.png)
[2-(2-Aminoethyl)phenyl]methanol
Overview
Description
“[2-(2-Aminoethyl)phenyl]methanol” is an organic compound with the empirical formula C7H9NO . It is also known as 2-(aminomethyl)phenol . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of “[2-(2-Aminoethyl)phenyl]methanol” could potentially involve several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular weight of “[2-(2-Aminoethyl)phenyl]methanol” is 123.15 . The InChI code is 1S/C7H9NO/c8-5-6-3-1-2-4-7 (6)9/h1-4,9H,5,8H2 . This indicates the presence of a phenyl ring attached to a methanol group via an ethylamine linker .Physical And Chemical Properties Analysis
“[2-(2-Aminoethyl)phenyl]methanol” is a solid at room temperature . Amines of low molar mass, like this compound, are quite soluble in water .Scientific Research Applications
1. Metal-Free Reduction of Nitro Aromatic Compounds
[2-(2-Aminoethyl)phenyl]methanol has been explored in the context of metal-free reduction of nitro aromatic compounds. The research by Giomi, Alfini, and Brandi (2011) in Tetrahedron highlights its potential as a hydrogen donor in the reduction process of nitro aromatic and heteroaromatic compounds. This reactivity is facilitated by the presence of the pyridine nucleus in the molecule (Giomi, Alfini, & Brandi, 2011).
2. Synthesis of 3,4-Dihydro-2H-Benzo[b][1,4]Thiazine and Oxazine Derivatives
The compound's derivatives, such as furan-2-yl(phenyl)methanol, have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. Reddy et al. (2012) in RSC Advances describe how these derivatives undergo aza-Piancatelli rearrangement, leading to the formation of these compounds in good yields and high selectivity (Reddy et al., 2012).
3. Formation of Quinazolinones and Oxadiazoles
2-Aminobenzohydrazides, when reacted with Schiff bases in methanol, lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles. Reddy et al. (1986) in Bulletin of the Chemical Society of Japan report this process, which is a unique reaction pathway involving [2-(2-Aminoethyl)phenyl]methanol (Reddy, C. K. Reddy, & P. Reddy, 1986).
4. Role in Lipid Dynamics
The use of methanol, a related solvent to [2-(2-Aminoethyl)phenyl]methanol, has been studied in the context of lipid dynamics. Nguyen et al. (2019) in Biophysical Journal discuss how methanol impacts lipid dynamics, particularly in the context of transmembrane proteins/peptides in biological and synthetic membranes (Nguyen et al., 2019).
Safety and Hazards
properties
IUPAC Name |
[2-(2-aminoethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRPCNYXPYWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Aminoethyl)phenyl]methanol | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



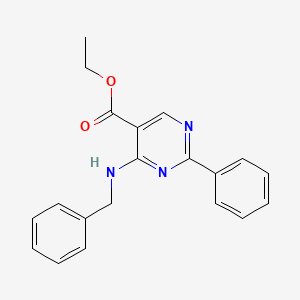
![2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3153710.png)
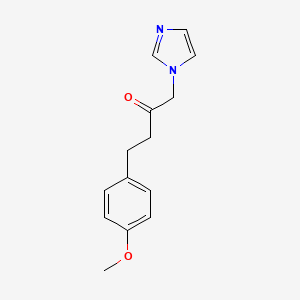

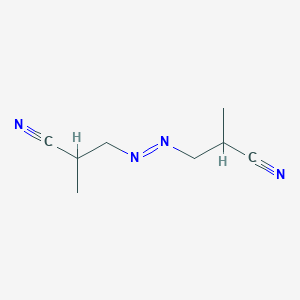
![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)
![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)
